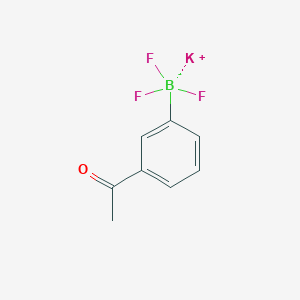

三氟硼酸钾(3-乙酰基苯基)

描述

Potassium (3-acetylphenyl)trifluoroborate is a chemical compound with the molecular formula C8H7BF3KO and a molecular weight of 226.05 . It is a solid substance that is stored at room temperature in an inert atmosphere .

Synthesis Analysis

Potassium trifluoroborates, including Potassium (3-acetylphenyl)trifluoroborate, are often used as the primary boron source in Suzuki–Miyaura-type reactions . They offer several advantages over other organoboron reagents such as boronic acids and esters, including moisture and air stability, and remarkable compliance with strong oxidative conditions .Molecular Structure Analysis

The InChI code for Potassium (3-acetylphenyl)trifluoroborate is1S/C8H7BF3O.K/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 . This indicates the presence of a potassium ion (K+) and a (3-acetylphenyl)trifluoroborate ion (C8H7BF3O-) in the compound. Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis

Potassium (3-acetylphenyl)trifluoroborate is a solid substance that is stored at room temperature in an inert atmosphere .科学研究应用

合成与表征

- 三氟硼酸盐的合成:双(三氟甲基)氨基三氟硼酸钾由全氟氮丙烯、氟化钾和三氟化硼在乙腈中合成,并使用核磁共振和红外光谱表征 (Pawelke, 1988)。

- 改进的合成:已经开发出一种改进的三氟甲基)三氟硼酸钾的合成方法,在大规模生产中产生了 85% 的总收率和可扩展性 (Molander & Hoag, 2003)。

交叉偶联反应

- 钯催化的偶联:烯基三氟硼酸钾可以与芳基或烯基卤化物或三氟甲磺酸酯偶联,使用钯催化,对各种官能团具有良好的收率和耐受性 (Molander & Rivero, 2002)。

- 水介质交叉偶联:由肟衍生的钯环催化的芳基三氟硼酸钾与水介质中的有机氯化物的交叉偶联,可以产生联苯和其他有机化合物 (Alacid & Nájera, 2008)。

官能团转化

- 烯基三氟硼酸盐的氢化:三氟硼酸钾(3,3,3-三氟丙-1-炔-1-基)可以氢化以产生乙烯基硼酸盐的(Z)-或(E)-异构体,展示了在化学合成中生产特定异构体的多功能性 (Ramachandran & Mitsuhashi, 2015)。

新型化合物合成

- 三氰基氟硼酸盐合成:三氰基氟硼酸钾(室温离子液体的起始原料)的合成展示了三氟硼酸盐在创造新的、潜在有价值的化合物中的效用 (Sprenger et al., 2015)。

作用机制

Target of Action

Potassium (3-acetylphenyl)trifluoroborate primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Mode of Action

Potassium (3-acetylphenyl)trifluoroborate acts as a nucleophilic boronated coupling reagent . It interacts with its target, the aryl halides, to construct a carbon-carbon (C-C) bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions .

Biochemical Pathways

The compound is involved in cross-coupling reactions , which are widely used in organic chemistry for the creation of C-C bonds . These reactions are often catalyzed by metals such as copper, rhodium, nickel, or palladium .

Result of Action

The primary result of the action of Potassium (3-acetylphenyl)trifluoroborate is the formation of a carbon-carbon bond . This bond formation is a fundamental process in organic chemistry and is crucial for the synthesis of a wide range of organic compounds.

Action Environment

The action of Potassium (3-acetylphenyl)trifluoroborate can be influenced by various environmental factors. For instance, the presence of a catalyst or thermal conditions can facilitate its interaction with aryl halides . .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapours/spray and instructions for specific first-aid procedures .

未来方向

Potassium trifluoroborates, including Potassium (3-acetylphenyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . Their moisture and air stability, along with their remarkable compliance with strong oxidative conditions, make them promising candidates for future research and applications .

属性

IUPAC Name |

potassium;(3-acetylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3O.K/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGCEATVICIDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)C(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

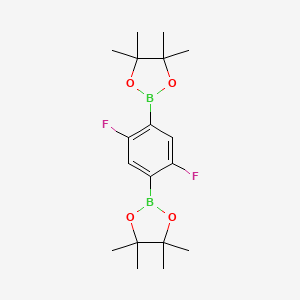

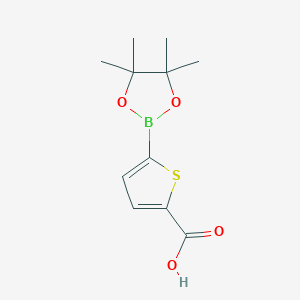

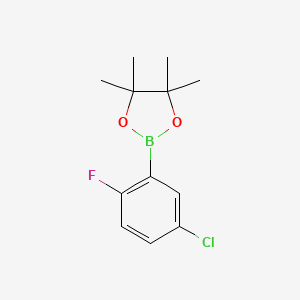

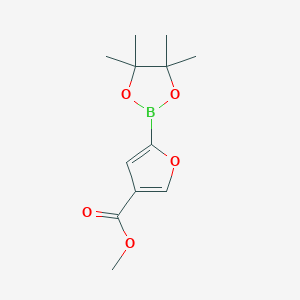

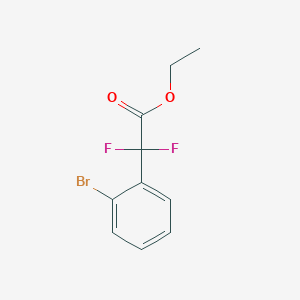

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

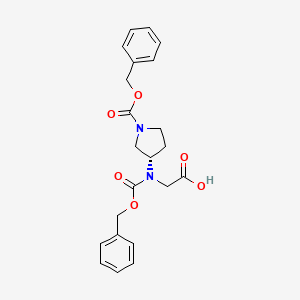

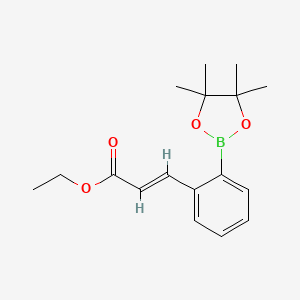

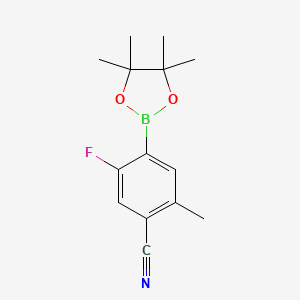

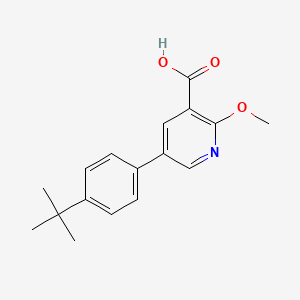

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。